3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one
Description
The compound 3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one features a benzotriazin-4(3H)-one core linked via a 4-oxobutyl chain to a piperazine moiety substituted with a 3-methoxyphenyl group. This structure combines a heterocyclic triazinone scaffold—known for diverse pharmacological activities—with a substituted piperazine, a common motif in central nervous system (CNS) and enzyme-targeting drugs. Synthesis methods for analogous benzotriazinones often involve coupling reactions between benzotriazinone sulfonic acid derivatives and piperazine intermediates under mild conditions, as seen in and .
Properties
Molecular Formula |
C22H25N5O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-[4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C22H25N5O3/c1-30-18-7-4-6-17(16-18)25-12-14-26(15-13-25)21(28)10-5-11-27-22(29)19-8-2-3-9-20(19)23-24-27/h2-4,6-9,16H,5,10-15H2,1H3 |
InChI Key |
MGXHQBXCFBYJQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-methoxyphenylpiperazine with a suitable benzotriazinone derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzotriazinone core can be reduced to a hydroxyl group.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted derivative, while reduction of the carbonyl group would yield a hydroxyl-substituted benzotriazinone.
Scientific Research Applications
3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The benzotriazinone core may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Modifications to the piperazine substituent significantly influence biological activity and physicochemical properties. Key examples include:
a) 3-{4-[4-(3-Chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one ()
- Structural Difference : The 3-methoxyphenyl group is replaced with 3-chlorophenyl.
- Implications : Chlorine’s electron-withdrawing nature may enhance binding affinity to receptors but reduce solubility compared to the methoxy group. This substitution is common in antipsychotic agents (e.g., aripiprazole derivatives) .
b) 3-{2-[4-(1-Methyl-1H-indol-3-yl)piperidinyl]ethyl}-1,2,3-benzotriazin-4(3H)-one ()
- Structural Difference : A piperidine ring with an indole substituent replaces the piperazine-3-methoxyphenyl group.
c) 3-{4-[4-(4-Fluorobenzenesulfonyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one ()
- Structural Difference : A 4-fluorobenzenesulfonyl group replaces the 3-methoxyphenyl.
- Implications : Sulfonyl groups enhance metabolic stability and are common in protease inhibitors. The fluorine atom may improve blood-brain barrier penetration .
Analogues with Modified Core Structures
Replacing the benzotriazinone core with other heterocycles alters activity profiles:
a) Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()
- Example : 4-(3-Oxo-3-(4-(2-phenylacetyl)piperazin-1-yl)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (22n).
- Structural Difference: Benzotriazinone is replaced with a benzooxazinone core.
b) Quinazolin-4(3H)-one Derivatives ()
- Example: 2-Methyl-3-amino-4(3H)-quinazolinone Schiff bases.
- Structural Difference: Quinazolinone replaces benzotriazinone.
- Implications : These compounds show antiviral activity (e.g., anti-tobacco mosaic virus) but are less studied for enzyme inhibition .
Structure-Activity Relationship (SAR) Insights
- Piperazine Substituents :
- Electron-donating groups (e.g., methoxy) : Improve solubility and CNS penetration.
- Electron-withdrawing groups (e.g., chloro, sulfonyl) : Enhance receptor binding but may reduce bioavailability.
- Core Heterocycle: Benzotriazinones show broader enzyme inhibition (e.g., α-glucosidase, kinases) than benzooxazinones or quinazolinones .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing 3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the 3-methoxyphenylpiperazine intermediate using Buchwald–Hartwig coupling or nucleophilic substitution, as seen in analogous piperazine derivatives (e.g., 4-(4-fluorophenyl)piperazin-1-yl benzotriazole derivatives) .
- Step 2 : Introduce the 4-oxobutyl chain via alkylation or Michael addition, leveraging protocols for 4-oxobutanoic acid derivatives (e.g., 4-oxo-4-phenylbutanoic acid intermediates) .
- Step 3 : Couple the benzotriazinone core using cyclization reactions under acidic conditions, as demonstrated in benzotriazinone syntheses .
- Key Intermediates : 3-Methoxyphenylpiperazine, 4-oxobutyl chloride, and 1,2,3-benzotriazin-4(3H)-one precursors.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (-OCH3) protons (δ ~3.7–3.9 ppm) and piperazine NH signals (δ ~2.5–3.5 ppm), referencing similar piperazinyl-benzotriazinone derivatives .
- X-ray Crystallography : Resolve the 3D conformation of the benzotriazinone core and piperazine ring geometry, as done for 4-(4-methoxyphenyl)piperazinone derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~450–500 Da range) and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer :
- Receptor Binding Assays : Test affinity for serotonin (5-HT1A/2A) or dopamine receptors due to structural similarity to piperazine-based psychotropic agents .
- Enzyme Inhibition Studies : Screen against phosphodiesterases (PDEs) or kinases using fluorescence polarization assays, given the benzotriazinone moiety’s role in enzyme inhibition .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cell lines to assess baseline toxicity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound at scale?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in piperazine coupling steps, as applied in ICReDD’s reaction design framework .
- Solvent/Reagent Screening : Employ machine learning (e.g., Bayesian optimization) to predict ideal solvents (e.g., DMF or THF) and catalysts (e.g., Pd(OAc)2 for coupling) .
- Scale-Up Simulations : Apply process control algorithms (e.g., PID controllers) to maintain temperature/pH stability during exothermic steps like cyclization .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomal assays) to identify rapid degradation in vivo, which may explain reduced efficacy .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that alter receptor binding (e.g., demethylation of the methoxy group) .
- Dose-Response Refinement : Conduct PK/PD modeling to adjust dosing regimens, accounting for plasma protein binding or blood-brain barrier penetration .
Q. What strategies can improve selectivity for target receptors over off-target proteins?
- Methodological Answer :
- Molecular Dynamics Simulations : Model the compound’s interaction with 5-HT1A vs. α1-adrenergic receptors to identify steric/electronic modifications (e.g., altering the oxobutyl chain length) .
- Fragment-Based Design : Replace the benzotriazinone core with pyridazinone or triazolone moieties, as seen in selective PDE4 inhibitors .
- Selectivity Panels : Screen against GPCR/kinase panels (e.g., Eurofins Cerep) to quantify off-target binding .
Experimental Design & Data Analysis
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in (i) piperazine substituents (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) and (ii) benzotriazinone substituents (e.g., Cl or NO2 at position 6) .
- Pharmacophore Mapping : Overlay active/inactive analogs using software like Schrödinger’s Phase to identify critical H-bond acceptors (e.g., the triazinone carbonyl) .
- Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC50 values .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., 5-HT1A) in cell lines to confirm on-target effects .
- Cryo-EM/SPR : Resolve binding interfaces with receptors at near-atomic resolution or measure real-time binding kinetics .
- Transcriptomic Profiling : Use RNA-seq to identify downstream pathways (e.g., cAMP/PKA) in treated vs. untreated tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
